2-Fluoro-5-(2-hydroxymethylphenyl)phenol
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Overview
Description
2-Fluoro-5-(2-hydroxymethylphenyl)phenol is a chemical compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol . It is characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a phenyl ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-hydroxymethylphenyl)phenol typically involves the reaction of 2-fluorophenol with a suitable hydroxymethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-Fluoro-5-(2-carboxyphenyl)phenol.
Reduction: Formation of 2-Fluoro-5-(2-hydroxyphenyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(2-hydroxymethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Similar structure but contains a boronic acid group instead of a phenol group.
2-Fluoro-4-(hydroxymethyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
3-Fluoro-5-(hydroxymethyl)phenylboronic acid: Similar structure but with different substitution patterns.
Uniqueness
2-Fluoro-5-(2-hydroxymethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring allows for unique interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-fluoro-5-[2-(hydroxymethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-6-5-9(7-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,15-16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDIQBIHAUECLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684138 |
Source
|
Record name | 4-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-56-9 |
Source
|
Record name | 4-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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